tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
Overview
Description
“tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It has a molecular weight of 224.26 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate” is 1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h4-6,14H,7H2,1-3H3,(H,13,15) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate” include a molecular weight of 224.26 and a molecular formula of C11H16N2O3 . The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones
Photoredox catalysis has been employed to aminate o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing a novel pathway to synthesize 3-aminochromones under gentle conditions. This method facilitates the creation of diverse amino pyrimidines, extending the utility of photocatalyzed reactions in assembling complex molecular architectures (Wang et al., 2022).
All-cis Trisubstituted Pyrrolidin-2-one
The structural elucidation of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate reveals its configuration as an all-cis trisubstituted pyrrolidin-2-one. The presence of an intramolecular hydrogen bond demonstrates the intricate molecular interactions that stabilize this compound, highlighting its significance as a versatile synthetic intermediate (Weber et al., 1995).
Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones
A palladium-catalyzed one-pot tandem amination and intramolecular amidation procedure has been developed for tert-butyl (2-chloropyridin-3-yl)carbamate and substituted primary anilines. This innovative approach enables the efficient synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from readily available starting materials, offering a practical strategy for constructing complex nitrogen-containing heterocycles (Scott, 2006).
Enantioselective Synthesis of Carbocyclic Analogues
Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirmation underlines the importance of stereochemical control in the synthesis of nucleotide analogues, essential for developing therapeutic agents (Ober et al., 2004).
Piperidine Derivatives Fused to a Tetrahydrofuran Ring
The synthesis of piperidine derivatives linked to a tetrahydrofuran ring via intramolecular nucleophilic opening of an oxirane ring demonstrates the versatility of tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This work not only showcases a method for generating complex fused heterocycles but also illustrates the potential of such compounds in medicinal chemistry and organic synthesis (Moskalenko & Boev, 2014).
Safety and Hazards
The safety information available indicates that “tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h4-6,14H,7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMQFNZAQVKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653940 | |
Record name | tert-Butyl [6-(hydroxymethyl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
323578-38-7 | |
Record name | tert-Butyl [6-(hydroxymethyl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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